molecular formula C22H14ClN5O2 B2697436 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 919842-57-2

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Cat. No.: B2697436
CAS No.: 919842-57-2
M. Wt: 415.84
InChI Key: SMHCWLQIBHKCEU-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 919842-57-2) is a synthetic small molecule with a molecular formula of C 22 H 14 ClN 5 O 2 and a molecular weight of 415.83 g/mol . This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and oncology research due to their structural similarity to purine bases, allowing them to function as potent kinase inhibitors . The primary research value of this compound lies in its potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor . EGFR is a well-validated tyrosine kinase target in cancer therapy, and its overexpression or mutation is implicated in various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer . Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold are designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding disrupts the downstream signaling pathways that drive uncontrolled cell proliferation and survival, positioning this compound as a candidate for anti-proliferative and apoptotic induction studies in cancer cell lines . Researchers can utilize this compound to investigate EGFR signaling dynamics, explore mechanisms of drug resistance, and develop new targeted cancer therapeutics. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5O2/c23-17-6-3-7-18(11-17)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)16-9-8-14-4-1-2-5-15(14)10-16/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHCWLQIBHKCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with hydrazine to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. Subsequent cyclization with formamide yields the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity IC50 (µM) Molecular Weight Key Findings
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, 2-naphthamide Presumed kinase inhibition N/A 423.83* Structural similarity to EGFR/IGF-1R inhibitors; lacks direct activity data
Compound 237 (Horchani et al., 2021) Pyrazolo[3,4-d]pyrimidine N′-substituted benzylidene-acetohydrazide EGFR inhibition, apoptosis induction EGFR: 0.186 (vs. erlotinib: 0.03) ~400–450† Moderate EGFR inhibition; induces apoptosis via caspase activation
10a (Thiobarbituric acid derivative) Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, 4-fluorophenyl, thiazol-sulfonamide Anti-HIV1, cyclin-D inhibition N/A 714.01 Sulfur-containing groups enhance solubility; UV λmax: 315 nm
Example 53 (Patent compound) Pyrazolo[3,4-d]pyrimidine Chromen-2-yl, 2-fluoro-N-isopropylbenzamide Kinase inhibition (implied) N/A 589.1 High molecular weight with fluorinated aryl groups; MP: 175–178°C
Urea derivative (Mishra et al., 2016) Pyrazolo[3,4-d]pyrimidin-5-yl 4-Imino-1-substituted urea Anticancer (in vitro/in vivo) N/A ~350–400† Urea moiety improves metabolic stability; in vivo efficacy demonstrated

*Calculated from molecular formula C22H14ClN5O2.
†Estimated based on structural analogs.

Key Observations

Structural Modifications :

  • The thiobarbituric acid derivative 10a incorporates a thiazol-sulfonamide group, which improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s naphthamide .
  • Fluorinated aryl groups (e.g., in Example 53) increase metabolic stability but raise synthetic complexity .

Apoptosis Induction : Compound 235 (from ) exhibits higher apoptosis activity than 237, indicating that substituent polarity (e.g., benzylidene vs. naphthamide) influences apoptotic pathways .

Urea vs. Amide Moieties : Urea derivatives () show enhanced in vivo efficacy due to improved pharmacokinetics, whereas the target compound’s amide group may prioritize target binding over bioavailability .

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazolo[3,4-d]pyrimidine core fused with a naphthamide moiety. This unique structure contributes to its lipophilicity and interaction with various biological targets.

PropertyValue
Molecular FormulaC18H13ClN4O
Molecular Weight340.77 g/mol
CAS Number919842-30-1

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. This compound has been studied for its potential as an epidermal growth factor receptor (EGFR) inhibitor. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer)
  • IC50 Values :
    • A549: 8.21 µM
    • HCT116: 19.56 µM
  • Mechanism : Induces apoptosis and arrests the cell cycle at S and G2/M phases.

Kinase Inhibition

The compound has shown promising results as a kinase inhibitor, particularly against Aurora kinase , FLT3 , and JAK2 . These kinases are crucial in cell signaling pathways that regulate cell division and survival, making them important targets in cancer therapy.

Table: Kinase Inhibition Profile

KinaseIC50 Value
Aurora Kinase0.016 µM
FLT324 µM
JAK2Not Specified

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of EGFR : The compound competes with ATP for binding to the active site of EGFR, leading to reduced signaling for cell proliferation.
  • Induction of Apoptosis : Flow cytometric analyses reveal that treatment with this compound increases the BAX/Bcl-2 ratio significantly, promoting apoptosis in cancer cells.

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Studies should focus on:

  • In Vivo Efficacy : Evaluating the anticancer activity in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • Toxicity Studies : Assessing potential side effects and off-target interactions.

Q & A

Basic: What are the key steps and optimal conditions for synthesizing this compound?

Methodological Answer:
Synthesis typically involves multi-step routes, including cyclization of pyrazole precursors and coupling reactions. For example:

  • Step 1: Preparation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted hydrazines with carbonyl derivatives (e.g., 3-chlorophenylhydrazine and a diketone precursor) under reflux in ethanol or DMF at 80–110°C for 12–24 hours .
  • Step 2: Amidation of the core with 2-naphthoyl chloride using triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Critical Parameters:

  • Temperature: Lower temperatures during coupling reduce hydrolysis of reactive intermediates.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while DCM minimizes byproducts in amidation .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:
Discrepancies often arise from differences in assay conditions, purity, or cellular models. To address this:

Validate Purity: Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

Assay Optimization:

  • Compare kinase inhibition (e.g., CDK2/4) using in vitro enzymatic assays (IC₅₀ values) versus cytotoxicity in cancer cell lines (MTT assays) .
  • Control for cell line-specific factors (e.g., metabolic activity, membrane permeability) by testing multiple lines (e.g., MCF-7, HeLa) .

Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Example Data Contradiction Resolution:
If one study reports potent CDK2 inhibition (IC₅₀ = 50 nM) but another shows no cytotoxicity (IC₅₀ > 10 µM), evaluate cellular uptake via LC-MS intracellular concentration analysis .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm for naphthamide) and carbonyl signals (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z 434.0925 for C₂₃H₁₆ClN₅O₂) .
  • FTIR: Identify amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Advanced Application:
Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate tautomeric forms of the pyrazolo-pyrimidine core .

Advanced: How can computational modeling predict binding modes with biological targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., CDK2 PDB: 1AQ1). Focus on hydrogen bonding with hinge-region residues (e.g., Glu81) and hydrophobic interactions with the 3-chlorophenyl group .

Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) to assess RMSD fluctuations (<2 Å indicates stable binding) .

Free Energy Calculations: Use MM-GBSA to estimate binding free energies (ΔG < -8 kcal/mol suggests high affinity) .

Key Finding:
The naphthamide moiety may sterically hinder binding to bulkier kinase pockets, explaining selectivity differences between CDK isoforms .

Basic: What strategies enhance compound stability during storage?

Methodological Answer:

  • Storage Conditions: Lyophilize and store at -20°C under argon to prevent oxidation of the pyrimidine ring .
  • Solubility Optimization: Prepare stock solutions in DMSO (10 mM) with desiccants to limit hydrolysis .
  • Stability Assays: Monitor degradation via HPLC at 0, 7, 30 days under varying temperatures (4°C, 25°C) and pH (5–9) .

Advanced: How to design SAR studies for derivatives targeting improved pharmacokinetics?

Methodological Answer:

Core Modifications:

  • Replace 3-chlorophenyl with 4-fluorophenyl to enhance metabolic stability .
  • Introduce methyl groups on the naphthamide to reduce CYP450-mediated oxidation .

In Silico ADMET Prediction: Use SwissADME to predict logP (<3.5 for optimal permeability) and PAINS filters to eliminate promiscuous binders .

In Vivo Validation: Assess oral bioavailability in rodent models (Cₘₐₓ, t₁/₂) with LC-MS plasma analysis .

Example SAR Table:

DerivativeModificationlogPCDK2 IC₅₀ (nM)Solubility (µg/mL)
ParentNone3.25012
Derivative A4-Fluorophenyl2.94518
Derivative BNaphthamide-CH₃3.06025

Basic: What are the recommended controls for in vitro cytotoxicity assays?

Methodological Answer:

  • Positive Controls: Use staurosporine (apoptosis inducer) or doxorubicin (DNA intercalator) to validate assay sensitivity .
  • Vehicle Controls: Include DMSO at equivalent concentrations (e.g., 0.1% v/v) to rule out solvent toxicity .
  • Cell Viability Normalization: Measure ATP levels (CellTiter-Glo) alongside MTT to confirm metabolic inhibition .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of the pyrazolo-pyrimidine core?

Methodological Answer:

Electrophilic Aromatic Substitution (EAS):

  • Use HNO₃/H₂SO₄ for nitration; the 3-chlorophenyl group directs meta-substitution due to electron-withdrawing effects .
  • Monitor reaction progress with TLC (Rf shift) and LC-MS to identify mono- vs. di-substituted products .

Computational Analysis:

  • Calculate Fukui indices (Gaussian 09) to predict reactive sites. Higher indices at C6/C8 positions correlate with observed bromination patterns .

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